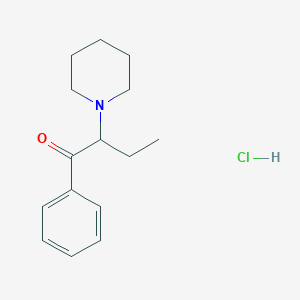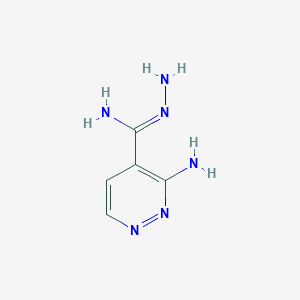
3-Aminopyridazine-4-carboximidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of pyridazine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Aminopyridazine-4-carboximidhydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the replication of viruses and bacteria. It has also been reported to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
3-Aminopyridazine-4-carboximidhydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. This compound has also been reported to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Aminopyridazine-4-carboximidhydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-Aminopyridazine-4-carboximidhydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of viral and bacterial infections. Another direction is to study the mechanism of action of this compound in more detail. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties are areas of interest for future research.
Conclusion:
In conclusion, 3-Aminopyridazine-4-carboximidhydrazide is a chemical compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Aminopyridazine-4-carboximidhydrazide has been reported using different methods. One of the most common methods involves the reaction of 3-aminopyridazine with ethyl chloroformate and then with hydrazine hydrate. The resulting product is then treated with ammonium hydroxide to obtain 3-Aminopyridazine-4-carboximidhydrazide.
Aplicaciones Científicas De Investigación
3-Aminopyridazine-4-carboximidhydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
137609-33-7 |
|---|---|
Nombre del producto |
3-Aminopyridazine-4-carboximidhydrazide |
Fórmula molecular |
C5H8N6 |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
N',3-diaminopyridazine-4-carboximidamide |
InChI |
InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |
Clave InChI |
LAXKBHTYWQNSMU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=NC(=C1/C(=N/N)/N)N |
SMILES |
C1=CN=NC(=C1C(=NN)N)N |
SMILES canónico |
C1=CN=NC(=C1C(=NN)N)N |
Sinónimos |
4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
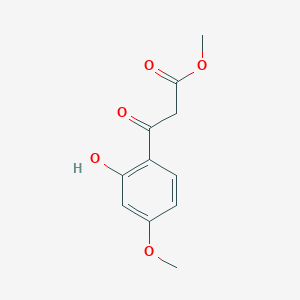
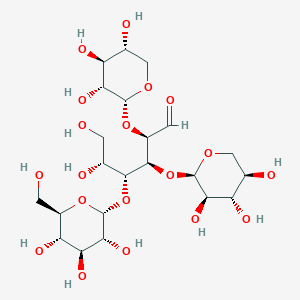
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)

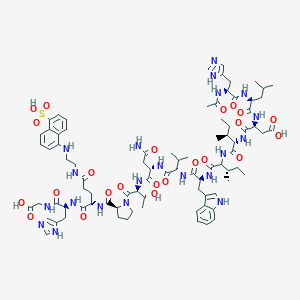
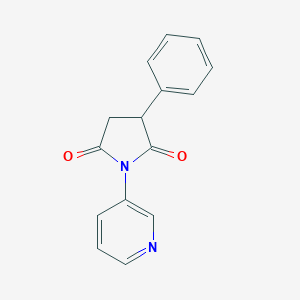
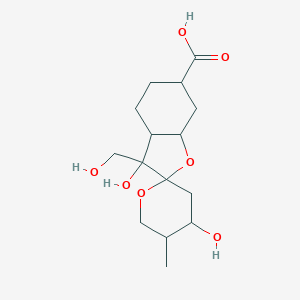
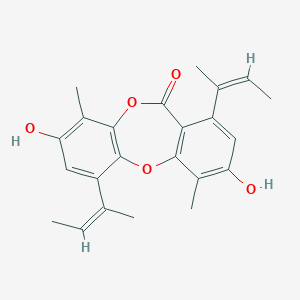
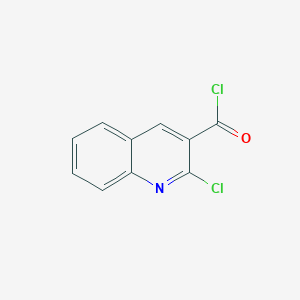
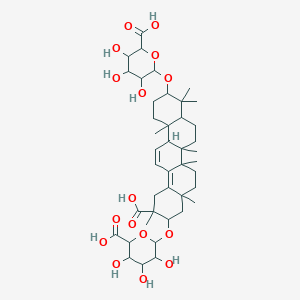
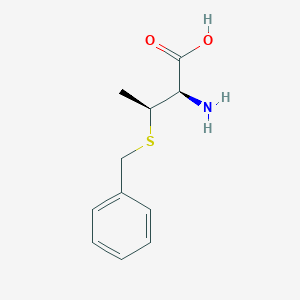
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
